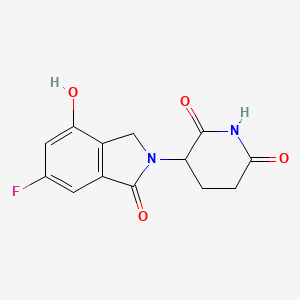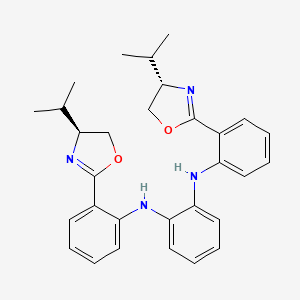![molecular formula C12H18N4O3 B14778002 3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with an ethylamino group and an oxypiperidine moiety attached to a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid typically involves the reaction of ethyl chloroformate with carboxylic acid derivatives and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials . The reaction is catalyzed by magnesium oxide nanoparticles, which enhance the efficiency and yield of the synthesis . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino and oxypiperidine groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors involved in inflammatory and cancer pathways . For example, it may inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, which are key mediators of inflammation .
類似化合物との比較
Similar Compounds
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds share a similar pyrimidine core and exhibit similar biological activities, such as anticancer and anti-inflammatory properties.
Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines: These compounds also have a pyrimidine ring and are studied for their anti-inflammatory effects.
Uniqueness
3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both ethylamino and oxypiperidine groups. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
3-[4-(ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-2-13-10-5-6-14-11(15-10)19-9-4-3-7-16(8-9)12(17)18/h5-6,9H,2-4,7-8H2,1H3,(H,17,18)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHVVOPJECKMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)





![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)




![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)
![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)

